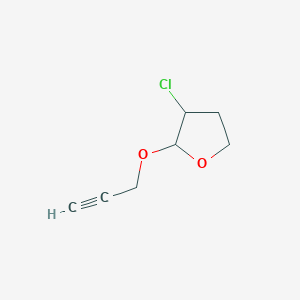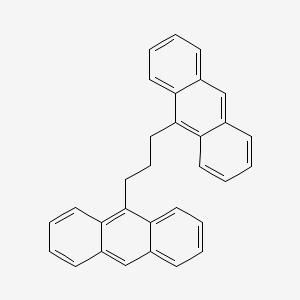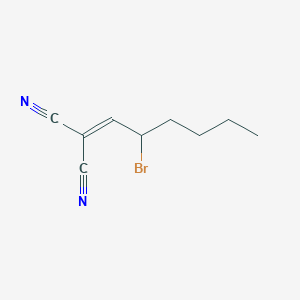
(2-Bromohexylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromohexylidene)propanedinitrile is an organic compound with the molecular formula C9H11BrN2 and a molecular weight of 227.1 g/mol It is a derivative of propanedinitrile, featuring a bromohexylidene group attached to the carbon backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromohexylidene)propanedinitrile typically involves the bromination of malononitrile. One method involves adding bromine to malononitrile dissolved in water, followed by purification through recrystallization from chloroform . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromohexylidene)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide or hydroxide ions.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium cyanide, potassium hydroxide, and various electrophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, substitution reactions with cyanide ions yield nitrile derivatives, while addition reactions with electrophiles can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
(2-Bromohexylidene)propanedinitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its reactivity.
Medicine: Research into potential pharmaceutical applications is ongoing, with the compound being investigated for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of (2-Bromohexylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile groups play a crucial role in its reactivity, enabling it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Malononitrile: A simpler nitrile compound with the formula C3H2N2, used as a building block in organic synthesis.
Bromomalononitrile: A brominated derivative of malononitrile, similar in structure to (2-Bromohexylidene)propanedinitrile.
Uniqueness
This compound is unique due to the presence of the bromohexylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry, where its unique structure can be leveraged to achieve desired outcomes.
Propiedades
Número CAS |
62897-37-4 |
|---|---|
Fórmula molecular |
C9H11BrN2 |
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
2-(2-bromohexylidene)propanedinitrile |
InChI |
InChI=1S/C9H11BrN2/c1-2-3-4-9(10)5-8(6-11)7-12/h5,9H,2-4H2,1H3 |
Clave InChI |
CXVOFEZNATYFQC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C=C(C#N)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


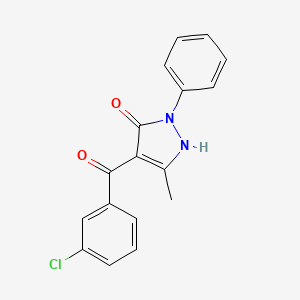
![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)

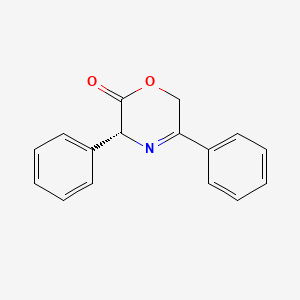
![4-(1,3-Dioxan-2-yl)-7,7'-dioxa-2,2'-spirobi[bicyclo[4.1.0]heptane]](/img/structure/B14506380.png)


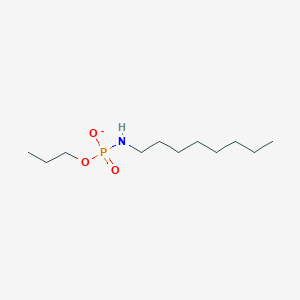

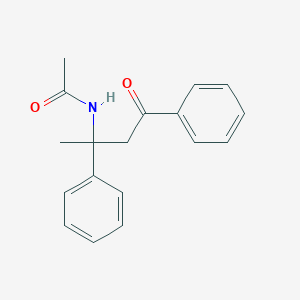
![2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14506413.png)
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
